tert-Butyl 5-amino-2-aza-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride
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Overview
Description
Tert-Butyl 5-amino-2-aza-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C₁₁H₂₀N₂O₂HCl
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with bicyclo[2.2.1]heptane-2-carboxylic acid as the starting material.
Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl alcohol to form the tert-butyl ester.
Amination: The protected compound undergoes amination to introduce the amino group at the 5-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the amino group or other functional groups.
Substitution: Substitution reactions can occur at different positions on the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Different substituted bicyclic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 5-amino-2-aza-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The compound may also bind to enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Tert-Butyl 5-hydroxy-2-aza-bicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: The parent compound without the tert-butyl ester and amino group.
Uniqueness: The presence of the amino group in tert-Butyl 5-amino-2-aza-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride distinguishes it from similar compounds, providing unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable asset in scientific research and industrial processes. Its unique structure and reactivity profile contribute to its importance in various fields.
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Properties
CAS No. |
207405-66-1 |
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Molecular Formula |
C11H21ClN2O2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8-,9-;/m0./s1 |
InChI Key |
LVXNMQVPLRAALF-YWUTZLAHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2N.Cl |
SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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